N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiophene sulfonyl group and a cyanothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the thiophene sulfonyl group through sulfonylation reactions. The cyanothiophene moiety is introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of various functional groups at the piperidine ring.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide: shares structural similarities with other piperidine-based compounds and thiophene derivatives.
Thiophene sulfonamides: Compounds with similar thiophene sulfonyl groups.
Piperidine carboxamides: Compounds with a piperidine ring and carboxamide functionality.
Uniqueness
The unique combination of the cyanothiophene and thiophene sulfonyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c16-10-12-5-9-23-15(12)17-14(19)11-3-6-18(7-4-11)24(20,21)13-2-1-8-22-13/h1-2,5,8-9,11H,3-4,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXKNVNNROKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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